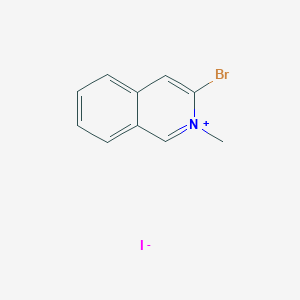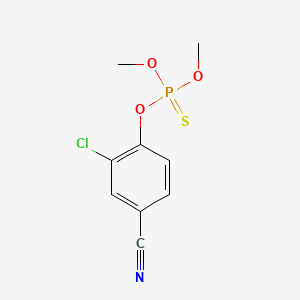
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is an organophosphorus compound. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile typically involves the reaction of phosphorothioic acid derivatives with 3-chloro-4-hydroxybenzonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphates, phosphines, and substituted esters or nitriles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition disrupts normal cellular processes, leading to the desired biological effects. The compound interacts with molecular targets through covalent bonding, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Tolclofos-methyl
Uniqueness
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is unique due to its specific ester and nitrile functional groups, which impart distinct chemical and biological properties. Its ability to inhibit enzymes like acetylcholinesterase makes it particularly valuable in agricultural and pharmaceutical applications.
Propriétés
Numéro CAS |
63981-11-3 |
|---|---|
Formule moléculaire |
C9H9ClNO3PS |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
3-chloro-4-dimethoxyphosphinothioyloxybenzonitrile |
InChI |
InChI=1S/C9H9ClNO3PS/c1-12-15(16,13-2)14-9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 |
Clé InChI |
IHPVQWQTPXUIGW-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=C(C=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
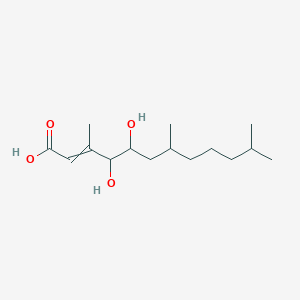

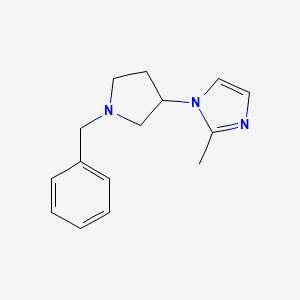
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
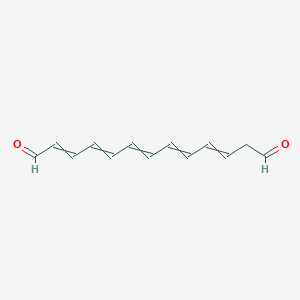
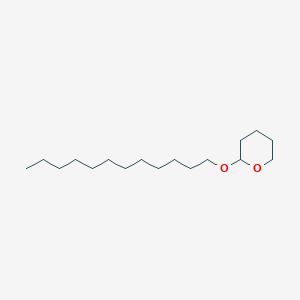
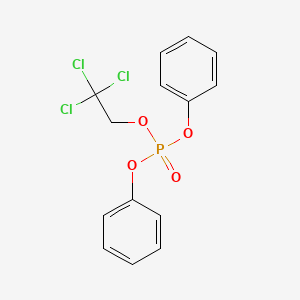
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)

